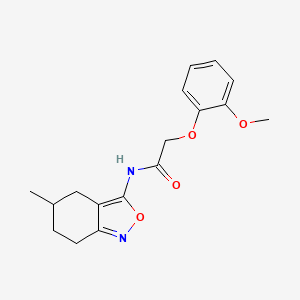

2-(2-methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Beschreibung

2-(2-Methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a benzoxazole core fused to a tetrahydro ring system. The compound’s structure includes a 2-methoxyphenoxy group attached to the acetamide nitrogen, which distinguishes it from simpler benzoxazole derivatives.

Key structural features:

- Benzoxazole-tetrahydro fused ring: Provides rigidity and influences lipophilicity.

- 2-Methoxyphenoxy substituent: Enhances electron-donating properties and steric bulk.

- Acetamide linker: Facilitates hydrogen bonding and solubility modulation.

Eigenschaften

Molekularformel |

C17H20N2O4 |

|---|---|

Molekulargewicht |

316.35 g/mol |

IUPAC-Name |

2-(2-methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |

InChI |

InChI=1S/C17H20N2O4/c1-11-7-8-13-12(9-11)17(23-19-13)18-16(20)10-22-15-6-4-3-5-14(15)21-2/h3-6,11H,7-10H2,1-2H3,(H,18,20) |

InChI-Schlüssel |

DPNUBCJBDLPURF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3OC |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-(2-methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The compound's molecular characteristics are essential for understanding its biological behavior. Here are some key properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4 |

| Molecular Weight | 342.39 g/mol |

| Log P | 2.1828 |

| Polar Surface Area | 72.106 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to altered physiological responses.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes linked to inflammatory pathways.

- Receptor Modulation : It may act as a modulator for receptors related to neurotransmission and pain perception.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various bacterial strains:

- Staphylococcus aureus : Exhibited significant inhibitory effects on growth at concentrations above 50 µM.

- Escherichia coli : Displayed moderate activity, suggesting potential use in treating infections caused by Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:

- Cell Lines Tested : Human cancer cell lines (e.g., HeLa and MCF-7) showed varying degrees of sensitivity.

- IC50 Values : The IC50 values ranged from 25 µM to 75 µM, indicating a dose-dependent cytotoxic effect.

Case Study 1: Inhibition of Type III Secretion System (T3SS)

A study investigated the compound's ability to inhibit the T3SS in Enteropathogenic E. coli (EPEC):

- Methodology : The compound was tested in a reporter assay.

- Findings : At a concentration of 50 µM, it reduced T3SS activity by approximately 60%, showcasing its potential as an anti-infective agent.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound:

- Experimental Design : In vitro assays were performed using macrophage cell lines stimulated with lipopolysaccharides (LPS).

- Results : The treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

Thiadiazole-Based Analogs ()

Compounds 5k, 5l, and 5m share the 2-methoxyphenoxy-acetamide moiety but replace the benzoxazole core with a 1,3,4-thiadiazole ring. Key differences include:

Implications :

- Thiadiazole analogs exhibit moderate to high yields (68–85%) and melting points within a narrow range (135–140°C).

Benzisoxazole Derivative ()

The compound 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide (CAS 898494-84-3) replaces the benzoxazole oxygen with a sulfur atom (benzisoxazole) and substitutes the methoxy group with a methylphenoxy group.

- Molecular Formula : C₁₇H₂₀N₂O₃ (vs. C₁₇H₁₈N₂O₄ for the target compound).

Variations in Heterocyclic Cores

Benzothiazole Derivatives ()

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide feature a benzothiazole core with trifluoromethyl and methoxyphenyl groups.

- Key Difference : The benzothiazole core introduces sulfur-based electronics, which may enhance metabolic stability compared to benzoxazole .

Benzimidazole Derivatives ()

Compounds such as N-(5(6)-Methyl-1H-benzimidazol-2-yl)-2-(1H-pyrazol-3(5)-yl)acetamide (Compound 14) utilize a benzimidazole core.

- Impact : Benzimidazole’s basic nitrogen improves solubility in acidic environments but reduces stability under oxidative conditions compared to benzoxazole .

ACE2 Inhibition ()

While the target compound lacks direct biological data, structurally related acetamides like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide exhibit ACE2 inhibition (docking score: -5.51 kcal/mol). This suggests that methoxy and acetamide groups may contribute to target binding .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.